Piperidine‑Nitrogen Basicity (pKa) Depression of ~3.14 Log Units Versus Unsubstituted Piperidine
The electron‑withdrawing gem‑difluoro group at the 4‑position of the piperidine ring lowers the basicity of the piperidine nitrogen by approximately 3.14 pKa units relative to unsubstituted piperidine (pKa ~11.2 → pKa ~8.05) . This ΔpKa of 3.14 agrees with the experimentally determined pKa difference between 4,4‑difluoropiperidine and piperidine itself . In contrast, the non‑fluorinated analog 2-(piperidin‑1‑yl)ethanamine exhibits two pKa values of 6.38 (primary amine) and 9.89 (piperidine N) . The substantial reduction in piperidine basicity is critical because it modulates the fraction of ionized species at intestinal pH (~6.8–7.4), directly impacting passive membrane permeability and oral absorption .
| Evidence Dimension | Basicity of piperidine nitrogen (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Piperidine N pKa ≈ 8.05 (extrapolated from 4,4‑difluoropiperidine ΔpKa = 3.14 vs. piperidine pKa 11.2) . |
| Comparator Or Baseline | 2-(Piperidin‑1‑yl)ethanamine (CAS 27578‑60‑5): piperidine N pKa = 9.89 (experimental, 30 °C) . Unsubstituted piperidine: pKa = 11.2. |
| Quantified Difference | ΔpKa ≈ 1.84–3.14 units lower for the target compound (depending on comparator). |
| Conditions | Potentiometric titration / literature values; pKa measured at 25–30 °C. |
Why This Matters
A lower piperidine pKa reduces ionization at physiological pH, which has been demonstrated to improve oral absorption of fluorinated piperidine‑containing drug candidates, making this scaffold preferable when optimizing for oral bioavailability.
- [1] Melnykov, K. P.; Nazar, K.; Smyrnov, O.; et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chem. Eur. J. 2023, 29, e202301383. (ΔpKa = 3.14 for 4,4‑difluoropiperidine vs. piperidine). View Source
- [2] van Niel, M. B.; et al. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles … gives selective human 5‑HT1D receptor ligands with improved pharmacokinetic profiles. J. Med. Chem. 1999, 42, 2087–2104. (Reduction of basicity via fluorine substitution dramatically improves oral absorption). View Source
